Thermal and Chemical Stability: Sulfonamide vs. Sulfinamide
While tert-butanesulfinamide (Ellman's sulfinamide) is a widely used chiral auxiliary, it is inherently unstable, undergoing thermal rearrangement above room temperature and in chlorinated solvents to form N-(tert-butylthio)-tert-butylsulfonamide. In contrast, tert-Butylsulfonamide, with sulfur in the +6 oxidation state, is completely stable under the same conditions [1]. This difference in sulfur oxidation state (S(VI) vs. S(IV)) results in a profound difference in stability, enabling the use of tert-Butylsulfonamide in reactions or workups that are incompatible with its sulfinamide counterpart.
| Evidence Dimension | Thermal and chemical stability |
|---|---|
| Target Compound Data | Stable above room temperature and in chlorinated solvents (no rearrangement observed) |
| Comparator Or Baseline | tert-Butanesulfinamide (Ellman's sulfinamide) |
| Quantified Difference | Sulfinamide unstable, rearranges; Sulfonamide stable, no rearrangement |
| Conditions | Ambient and elevated temperatures; presence of chlorinated solvents |
Why This Matters
This stability ensures that tert-Butylsulfonamide can be reliably used and stored without special precautions, whereas the use of tert-butanesulfinamide requires careful temperature control and solvent selection to prevent decomposition and yield loss.
- [1] Aggarwal, V. K.; et al. Thermal rearrangement of tert-butylsulfinamide. Beilstein J. Org. Chem. 2011, 7, 9–12. View Source
